molecular formula C12H16BrNO2 B1275077 2-bromo-N-(4-ethoxyphenyl)butanamide CAS No. 451460-05-2

2-bromo-N-(4-ethoxyphenyl)butanamide

Cat. No.: B1275077
CAS No.: 451460-05-2
M. Wt: 286.16 g/mol
InChI Key: WUTMQQXLKSVBMQ-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-ethoxyphenyl)butanamide is an organic compound with the molecular formula C12H16BrNO2. It is a brominated amide derivative of butanamide, featuring an ethoxyphenyl group. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-ethoxyphenyl)butanamide typically involves the bromination of N-(4-ethoxyphenyl)butanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-ethoxyphenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-N-(4-ethoxyphenyl)butanamide is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biochemistry: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-ethoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ethoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(4-methoxyphenyl)butanamide
  • 2-Bromo-N-(4-chlorophenyl)butanamide
  • 2-Bromo-N-(4-fluorophenyl)butanamide

Uniqueness

2-Bromo-N-(4-ethoxyphenyl)butanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methoxy, chloro, fluoro), the ethoxy group can enhance lipophilicity and potentially improve cell membrane permeability .

Properties

IUPAC Name

2-bromo-N-(4-ethoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-3-11(13)12(15)14-9-5-7-10(8-6-9)16-4-2/h5-8,11H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTMQQXLKSVBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279492
Record name Butanamide, 2-bromo-N-(4-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451460-05-2
Record name Butanamide, 2-bromo-N-(4-ethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451460-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-bromo-N-(4-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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